Calcium phosphide (Ca3P2)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Decomposed by water to phosphine

Canonical SMILES

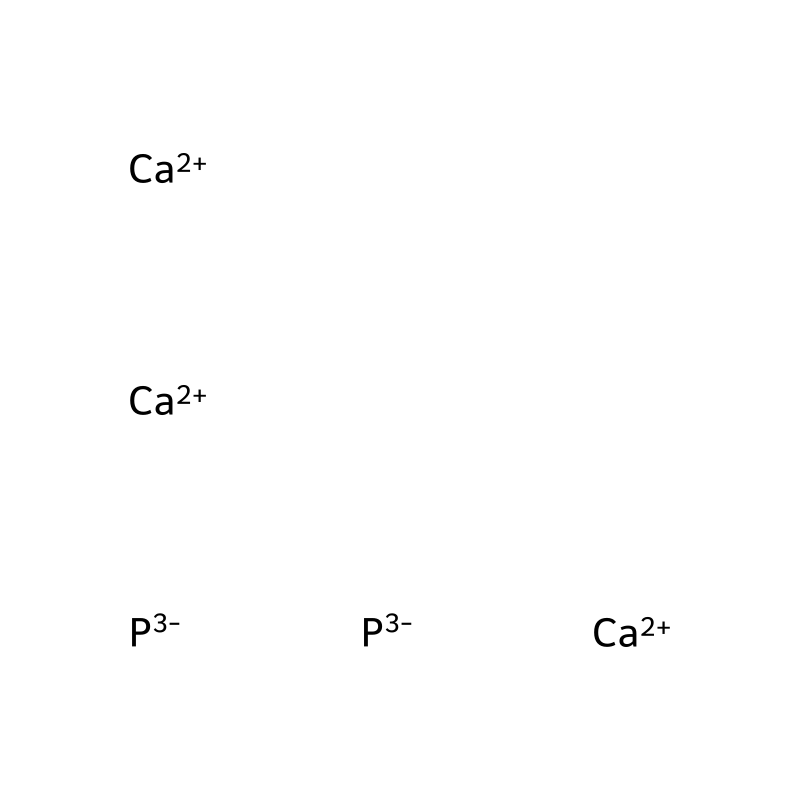

Calcium phosphide is a salt-like material composed of calcium ions () and phosphide ions (). It appears as a red-brown crystalline powder or gray lumps and is known commercially as Photophor for incendiary uses and Polytanol for rodenticide applications . The compound has a molecular weight of approximately 182.18 g/mol and decomposes upon heating rather than melting, with a decomposition temperature around 1600°C .

- Reaction with Water:

When calcium phosphide reacts with water, it produces calcium hydroxide and phosphine gas:This reaction is particularly hazardous as phosphine is highly toxic and flammable . - Reaction with Acids:

Calcium phosphide reacts violently with acids to release phosphine gas:

These reactions highlight the compound's reactivity and the need for careful handling.

Calcium phosphide is primarily used in agriculture as a rodenticide. When ingested by rodents, it reacts with stomach acids to produce phosphine gas, which is toxic to these animals . The compound is classified as highly hazardous due to its potential health effects on humans, including respiratory irritation, headaches, nausea, and in severe cases, pulmonary edema . Its use necessitates strict safety protocols to prevent accidental exposure.

Calcium phosphide can be synthesized through several methods:

- Carbothermal Reduction:

The most common method involves the carbothermal reduction of calcium phosphate:This method requires high temperatures and produces calcium phosphide alongside carbon monoxide as a byproduct . - Direct Combination:

Calcium phosphide can also be formed directly from elemental calcium and phosphorus under controlled conditions:

Calcium phosphide has several important applications:

- Rodenticide: Used in agriculture to control rodent populations by exploiting its toxicity when ingested.

- Pyrotechnics: Employed in fireworks and naval flares due to its ability to produce bright flames upon ignition.

- Military Uses: Utilized in water-activated ammunition and other military applications where incendiary effects are desired .

Research on calcium phosphide has focused on its interactions with moisture and acids. It reacts violently with water, releasing toxic phosphine gas. This property necessitates careful storage away from moisture sources and incompatible materials such as acids . Additionally, studies indicate that exposure can lead to serious health risks, including respiratory issues and potential long-term effects on organ systems .

Calcium phosphide is part of a broader category of metal phosphides. Here are some similar compounds along with their unique characteristics:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Zinc Phosphide | Zn₃P₂ | Used as a rodenticide; less reactive than calcium phosphide. |

| Aluminum Phosphide | AlP | Commonly used in pest control; highly toxic upon ingestion. |

| Magnesium Phosphide | Mg₃P₂ | Less commonly used; exhibits moderate reactivity. |

| Strontium Phosphide | Sr₃P₂ | Similar structure but less reactive; used in specific chemical applications. |

Calcium phosphide stands out due to its high reactivity with water and acids, producing toxic gases that pose significant hazards.

Calcium phosphide exists as red-brown crystalline powders or gray lumps with a density of 2.51 g/cm³. It decomposes at approximately 1600°C rather than melting, releasing phosphine (PH₃) gas upon contact with moisture. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 182.18 g/mol | |

| Crystal System | Cubic (Pm-3m) / Hexagonal (P6₃/mcm) | |

| Solubility | Reacts violently with H₂O | |

| Hazard Statements | H260, H300, H400 |

The compound’s reactivity with water follows:

$$ \text{Ca}3\text{P}2 + 6\text{H}2\text{O} \rightarrow 3\text{Ca(OH)}2 + 2\text{PH}_3 \uparrow $$Phosphine, a toxic and flammable gas, necessitates stringent handling protocols.

Physical Description

RED-BROWN CRYSTALLINE POWDER OR GREY LUMPS.

Color/Form

Hygroscopic crystals

Boiling Point

Density

2.51

2.5 g/cm³

Odor

Melting Point

About 1600 °C

1600 °C

UNII

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Pictograms

Flammable;Corrosive;Acute Toxic;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

... Direct combination of the elements at elevated temperature. White, red, or gaseous phosphorus can be used. Some phosphides can be prepared by reaction of phosphine with metals or their salts. Metallic phosphides can also be prepared by the electrothermal reduction of metal oxides in the presence of carbon and phosphates. /Phosphides/

General Manufacturing Information

Storage Conditions

Stability Shelf Life

Separated from food and feedstuffs and incompatible materials. ...Cool. Dry. Keep in a well-ventilated room.